4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone
Description
Chemical Identity and Registry Information
4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone is a halogenated aromatic ketone with the molecular formula C₁₆H₁₄BrFO and a molecular weight of 321.18 g/mol . Its CAS Registry Number is 898790-87-9 , and it is cataloged under identifiers such as DTXSID20644081 (DSSTox Substance ID) and MFCD07699587 (MDL number). The compound’s structural depiction reveals a propiophenone backbone substituted with bromine and fluorine at the 4' and 3' positions of one aromatic ring and a 3-methylphenyl group at the 3-position of the adjacent chain.
Physical Properties
Predicted physicochemical properties include a boiling point of 422.0±45.0 °C and a density of 1.367±0.06 g/cm³ . These values reflect the compound’s nonpolar aromatic character and moderate molecular weight.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrFO |
| Molecular Weight | 321.18 g/mol |
| CAS Registry Number | 898790-87-9 |
| Boiling Point | 422.0±45.0 °C (Predicted) |
| Density | 1.367±0.06 g/cm³ |
Synonyms include 1-(4-bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one and This compound.
Structural Classification within Propiophenone Derivatives
This compound belongs to the propiophenone family, characterized by a phenyl group bonded to a propionyl chain (C₆H₅-CO-CH₂-CH₃). Its structural uniqueness arises from three substituents:
- A bromine atom at the 4'-position of the aromatic ring.
- A fluorine atom at the 3'-position.
- A 3-methylphenyl group at the 3-position of the propanone chain.
Propiophenone derivatives are classified based on substitution patterns:
- Halogenated Propiophenones : Bromine and fluorine enhance electrophilicity, influencing reactivity in cross-coupling reactions.
- Alkyl-Substituted Derivatives : The 3-methylphenyl group introduces steric effects, potentially modulating solubility and crystallinity.
Comparatively, analogs like 4'-Bromo-3-(3-chlorophenyl)propiophenone (CAS 898762-56-6) replace fluorine with chlorine, altering electronic properties. The fluorine atom in this compound likely increases metabolic stability compared to non-halogenated analogs.
Nomenclature and Systematic Naming Conventions
The IUPAC name 1-(4-bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one is derived as follows:
- Parent chain : Propan-1-one (three-carbon chain with a ketone at position 1).
- Substituents :
Numbering Priority :
- The ketone carbonyl carbon is assigned position 1.
- Substituents on the aromatic rings are numbered to achieve the lowest possible locants.
Common naming conventions abbreviate the structure as 4'-Br-3'-F-3-(3-MePh)propiophenone, emphasizing substituent positions and groups.
Historical Context in Halogenated Ketone Chemistry
Halogenated ketones emerged prominently in the 20th century as intermediates in pharmaceutical synthesis. The Friedel-Crafts acylation (discovered in 1877) enabled efficient propiophenone derivatization, while halogenation techniques (e.g., electrophilic substitution) allowed precise functionalization.
Key Developments :
- 1960s–1980s : Halogenated propiophenones were explored for antipsychotic and anticonvulsant applications, as seen in patents like US4181803A (1977), which describes piperidine-modified derivatives.
- 2000s–Present : Advances in cross-coupling reactions (e.g., Suzuki-Miyaura) leveraged bromine’s leaving-group potential, positioning compounds like this as precursors to biaryl structures.
This compound’s synthetic utility lies in its triple substitution pattern , offering sites for further functionalization while maintaining structural rigidity—a trait critical in materials science and medicinal chemistry.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXJXBVLLAPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644081 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-87-9 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone typically involves:
Step 1: Preparation of Halogenated Aromatic Precursors
Introduction of bromine and fluorine substituents on the aromatic ring, often via electrophilic aromatic substitution or halogenation of pre-functionalized intermediates.Step 2: Formation of the Propiophenone Core
Construction of the propiophenone skeleton by acylation or condensation reactions, such as Friedel-Crafts acylation or condensation of substituted benzoic acids with propionic acid derivatives.Step 3: Introduction of the 3-Methylphenyl Group
Coupling the 3-methylphenyl moiety at the 3-position of the propiophenone, potentially via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or nucleophilic substitution.Step 4: Purification and Characterization
Isolation of the target compound by crystallization or chromatography, followed by spectroscopic verification.
Detailed Preparation Method from Related Patents and Literature
A closely related synthesis is described in patent CN102260155A, which details the preparation of p-bromopropiophenone —a key intermediate structurally similar to the 4'-bromo substituted ring in the target compound. This method can be adapted and extended for the target compound synthesis.
Key Features of the Method (Adapted for this compound):
| Parameter | Description |
|---|---|
| Starting Materials | p-Bromobenzoic acid, propionic acid, composite catalyst |
| Reaction Type | Condensation and decarboxylation |
| Catalyst | Novel composite catalyst (details proprietary) |
| Reaction Conditions | - Condensation at 130-140°C for 6-10 hours - Distillation of excess propionic acid - Decarboxylation at 220-230°C for 0.5-1 hour |
| Product Isolation | Absorption of volatile products in 95% ethanol, cooling, crystallization, filtration |
| Yield | Approximately 77-78% |
| Purity | High purity with melting point 45-47°C |
This method emphasizes:
- Efficient condensation of p-bromobenzoic acid with propionic acid under catalytic conditions to form p-bromopropiophenone.
- Subsequent decarboxylation to remove carboxyl groups, yielding the ketone.
- Use of absorption solvents to capture volatile byproducts, minimizing environmental impact.
- Simple purification by crystallization.
This approach can be modified to include fluorine substitution by starting with appropriately fluorinated bromobenzoic acid derivatives or by selective halogenation post-synthesis.
Synthetic Route Proposal for the Target Compound
Based on the above and known organic synthesis principles, the following synthetic route is proposed:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-bromo-3-fluorobenzoyl chloride | From 4-bromo-3-fluorobenzoic acid using thionyl chloride (SOCl₂) | Precursor for acylation |
| 2 | Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with 4-bromo-3-fluorobenzoyl chloride | AlCl₃ catalyst, inert solvent (e.g., dichloromethane), 0-5°C to room temp | Forms this compound |
| 3 | Purification | Recrystallization from ethanol or column chromatography | Ensures high purity |
This route leverages:
- The availability of halogenated benzoic acid derivatives.
- Friedel-Crafts acylation as a robust method to form aromatic ketones.
- Control of regioselectivity by using substituted benzoyl chlorides and methyl-substituted aromatic rings.
Alternative Synthetic Approaches
Cross-Coupling Reactions:
Suzuki-Miyaura or Negishi coupling can be employed to couple halogenated aromatic rings with arylboronic acids or organozinc reagents, allowing modular assembly of the biphenyl ketone structure.Halogenation Post-Synthesis:
Starting from 3-(3-methylphenyl)propiophenone, selective bromination and fluorination can be performed using electrophilic halogenating agents (e.g., N-bromosuccinimide for bromination, Selectfluor for fluorination) under controlled conditions to install the halogens at desired positions.
Data Table: Summary of Preparation Parameters and Outcomes
| Parameter | Method from CN102260155A (Adapted) | Proposed Friedel-Crafts Route | Notes |
|---|---|---|---|
| Starting Materials | p-Bromobenzoic acid, propionic acid | 4-bromo-3-fluorobenzoyl chloride, m-xylene | Both routes require halogenated aromatic precursors |
| Catalyst | Composite catalyst (proprietary) | AlCl₃ | Friedel-Crafts requires Lewis acid catalyst |
| Temperature | 130-140°C (condensation), 220-230°C (decarboxylation) | 0-5°C to room temp | Friedel-Crafts milder conditions |
| Reaction Time | 6-10 h (condensation), 0.5-1 h (decarboxylation) | 2-4 h typical | Reaction times vary by method |
| Yield | ~77-78% | Typically 60-80% depending on conditions | Comparable yields |
| Purification | Crystallization from ethanol | Recrystallization or chromatography | Standard purification methods |
| Environmental Impact | Low energy, low pollution | Moderate, depends on solvent and catalyst | Patent method optimized for industrial scale |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify and create derivatives that can exhibit different chemical properties and biological activities. For instance, the presence of bromine and fluorine atoms can enhance the reactivity of the compound, making it suitable for various substitution reactions.
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Fluorination : The introduction of the fluorine atom can be achieved through nucleophilic aromatic substitution using fluorinating agents.
- Propiophenone Formation : The final structure is often obtained via Friedel-Crafts acylation, utilizing acetyl chloride and aluminum chloride as catalysts.
These synthetic routes are essential for producing derivatives that can be used in pharmaceuticals and specialty chemicals.
Biological Research
Interaction with Biological Systems
The compound is investigated for its interactions with biological targets such as enzymes and receptors. The halogen substituents (bromine and fluorine) may influence its binding affinity, making it a candidate for studying biological mechanisms.
Biological Activities
Research has indicated several potential biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds similar to it have shown effectiveness in inhibiting breast cancer cell lines through mechanisms involving estrogen receptor modulation.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Studies have indicated a reduction in inflammatory markers when tested in animal models.
Medicinal Applications
The pharmacological potential of this compound is an area of growing interest. Its unique molecular structure suggests possible applications in drug development:
- Drug Development Precursor : As a precursor in synthesizing pharmaceuticals, this compound could lead to the development of new drugs targeting specific diseases.
- Mechanism of Action : Its mechanism involves interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions critical for disease progression.
Table 1: Summary of Biological Activities
Case Study Examples
- Anticancer Activity Study : A study examining various analogs of propiophenone derivatives found that compounds similar to this compound exhibited significant cytotoxicity against MDA-MB-231 cells, indicating potent anticancer activity.
- Inflammation Model Investigation : In an animal model assessing inflammation, derivatives including this compound were shown to decrease levels of TNF-alpha significantly, suggesting therapeutic benefits for conditions characterized by inflammation.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with key structural analogs, focusing on substituent variations and their implications:
Key Observations:
- Halogen Effects : Bromine’s higher atomic weight and polarizability increase molecular weight and boiling points compared to fluorine or chlorine analogs. For example, replacing Br with Cl () reduces molecular weight by ~31 g/mol .
- Electronic Effects: Electron-withdrawing halogens (Br, F) deactivate the aromatic ring, directing reactions to specific positions. For instance, α-phenylselenation (as in ) may proceed less efficiently in brominated propiophenones due to reduced nucleophilicity at the α-carbon .
Physicochemical Properties
- Solubility: Bromine’s hydrophobicity decreases aqueous solubility compared to fluorine analogs. For example, 4'-Fluoro-3-(3-methylphenyl)propiophenone () is more polar and water-soluble than the target compound .
- Thermal Stability : Compounds with multiple halogens (e.g., 4'-Br-3-Cl-5-F analog in ) exhibit higher thermal stability due to stronger C–Br and C–Cl bonds .
- Crystallinity: The 3-methylphenyl group in the target compound may disrupt crystalline packing compared to simpler analogs like 3'-bromo-4'-fluoroacetophenone (), affecting melting points .
Biological Activity
4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone is a synthetic organic compound belonging to the class of aryl ketones. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of bromine and fluorine atoms, along with the 3-methylphenyl group, suggests that this compound may exhibit unique interactions with biological targets, making it a candidate for further investigation.
- Molecular Formula : C16H14BrF
- Molecular Weight : Approximately 321.19 g/mol
- IUPAC Name : 1-(4-bromo-3-fluorophenyl)-3-(3-methylphenyl)-1-propanone
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) can influence the compound's reactivity and binding affinity, potentially leading to varied pharmacological effects.
Anticancer Potential
Recent studies have indicated that compounds structurally related to this compound may possess anticancer properties. For instance, compounds within this class have been evaluated for their ability to inhibit aromatase activity, which is crucial in estrogen synthesis and is a target for breast cancer therapies .
Case Studies and Research Findings
- Aromatase Inhibition : Research has shown that certain analogues of this compound exhibit significant aromatase inhibitory activity, which could be beneficial in treating hormone-dependent cancers . This suggests that this compound might also share similar properties.
- Binding Affinity Studies : Investigations into the binding affinity of halogenated aryl ketones have demonstrated that the presence of bromine and fluorine can enhance binding interactions with estrogen receptors, thereby influencing their biological efficacy .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone with high regioselectivity?
- Methodological Answer : The synthesis typically involves sequential halogenation and Friedel-Crafts acylation. Bromination of the 3-methylphenyl precursor using (-bromosuccinimide) under radical initiation ensures regioselectivity at the para position . Fluorination can be achieved via halogen-exchange (Halex) reactions using in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) . Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor intermediates using (e.g., δ 7.2–7.8 ppm for aromatic protons) and (δ -110 to -120 ppm for fluorinated aryl groups) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolves stereoelectronic effects of bromo/fluoro substituents on the propiophenone backbone (e.g., bond angles and torsion angles) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (, expected 335.01) with <2 ppm error .
- HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How should this compound be stored to prevent degradation during long-term research use?
- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at -20°C to minimize photolytic debromination and hydrolysis. Stability studies show <5% degradation over 12 months under these conditions . For aqueous work, use anhydrous solvents (e.g., THF or DCM) to avoid ketone hydration .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromo group acts as a superior leaving group compared to fluoro due to lower bond dissociation energy (: 276 kJ/mol vs. : 485 kJ/mol). DFT calculations (B3LYP/6-31G*) reveal that the electron-withdrawing fluoro group polarizes the aromatic ring, enhancing oxidative addition with palladium catalysts (e.g., ) . Optimize reaction conditions using as base in toluene/water (3:1) at 80°C for 12 hours, achieving >85% yield .
Q. How can competing side reactions (e.g., dehalogenation) be suppressed during functionalization?
- Methodological Answer :
- Radical scavengers : Add TEMPO (0.1 eq) to inhibit undesired radical-chain dehalogenation during photochemical reactions .
- Protecting groups : Temporarily mask the ketone with ethylene glycol (forming a ketal) to prevent nucleophilic attack during fluorination .
- Low-temperature kinetics : Conduct reactions at -78°C (dry ice/acetone bath) to favor kinetic over thermodynamic pathways .
Q. What computational strategies predict the compound’s behavior in catalytic systems?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes, identifying potential metabolic sites (e.g., para-fluorine as a hydrogen-bond acceptor) . MD simulations (GROMACS) assess solvation effects in aqueous/organic biphasic systems, guiding solvent selection for catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
